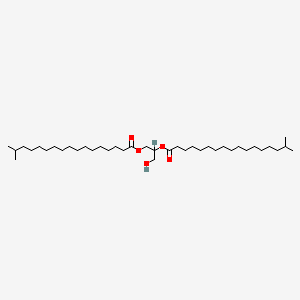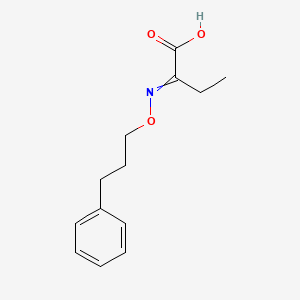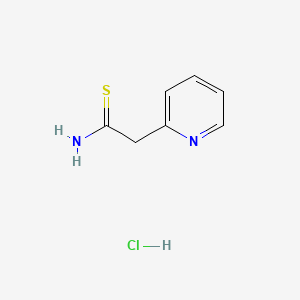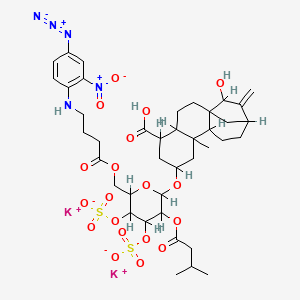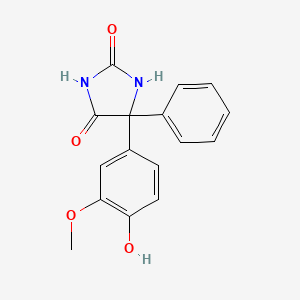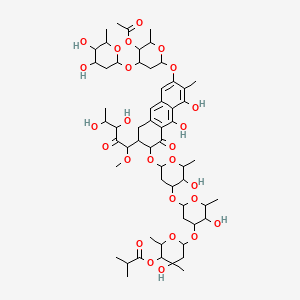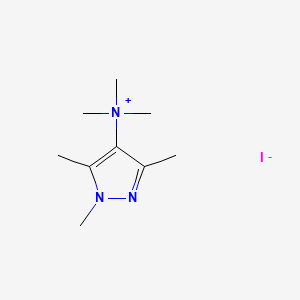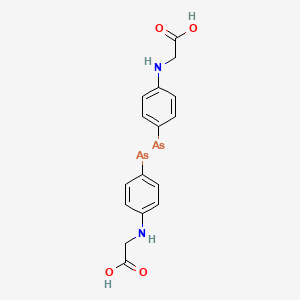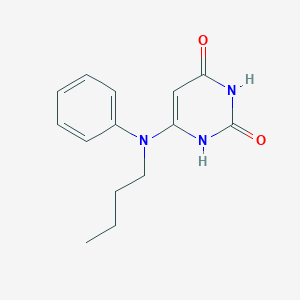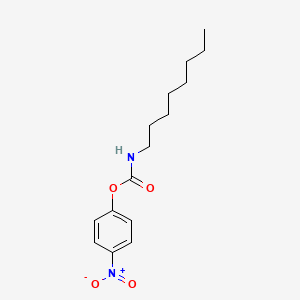
4-Nitrophenyl N-octylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitrophenyl N-octylcarbamate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 315.42 g/mol. 4-Nitrophenyl N-octylcarbamate is also known as NPC and is used as a substrate for the detection of esterase activity in biological samples.
作用機序
The mechanism of action of 4-Nitrophenyl N-octylcarbamate involves the hydrolysis of the carbamate bond by esterases in biological samples. The hydrolysis of the carbamate bond results in the release of 4-Nitrophenol, which can be detected through spectrophotometric analysis. The rate of hydrolysis of 4-Nitrophenyl N-octylcarbamate is proportional to the esterase activity in the biological sample.
Biochemical and Physiological Effects
4-Nitrophenyl N-octylcarbamate is a relatively safe compound and does not have any known significant biochemical or physiological effects. However, it is essential to handle the compound with caution as it is a potential irritant and can cause skin and eye irritation.
実験室実験の利点と制限
The use of 4-Nitrophenyl N-octylcarbamate as a substrate for the detection of esterase activity in biological samples has several advantages. The compound is relatively stable and has a high yield of reaction. It is also easy to purify and can be stored for an extended period. However, there are some limitations to the use of 4-Nitrophenyl N-octylcarbamate in lab experiments. The compound is not suitable for the detection of all esterases, and its detection limit is relatively low.
将来の方向性
There are several future directions for the use of 4-Nitrophenyl N-octylcarbamate in scientific research. One potential direction is the development of new substrates that can detect a broader range of esterases. Another direction is the modification of the compound to increase its detection limit and sensitivity. Additionally, the use of 4-Nitrophenyl N-octylcarbamate in environmental monitoring and detection of pesticide residues in food samples is an area that requires further exploration.
Conclusion
In conclusion, 4-Nitrophenyl N-octylcarbamate is a chemical compound that has significant applications in scientific research. Its use as a substrate for the detection of esterase activity in biological samples has made it an essential tool in drug discovery, toxicology, and environmental monitoring. The compound's unique properties, including its stability, high yield, and ease of purification, make it an ideal substrate for esterase detection. However, there are limitations to its use, and future research should focus on developing new substrates and modifying the compound to improve its detection limit and sensitivity.
合成法
The synthesis of 4-Nitrophenyl N-octylcarbamate involves the reaction of 4-Nitrophenol with Octyl isocyanate. The reaction takes place in the presence of a catalyst and under controlled temperature and pressure conditions. The yield of the reaction is typically high, and the product can be purified through recrystallization or chromatography.
科学的研究の応用
4-Nitrophenyl N-octylcarbamate is widely used in scientific research as a substrate for the detection of esterase activity in biological samples. Esterases are enzymes that hydrolyze ester bonds in organic compounds, and their activity is essential for the metabolism of lipids, carbohydrates, and proteins. The detection of esterase activity is crucial in various fields of research, including drug discovery, toxicology, and environmental monitoring.
特性
IUPAC Name |
(4-nitrophenyl) N-octylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-2-3-4-5-6-7-12-16-15(18)21-14-10-8-13(9-11-14)17(19)20/h8-11H,2-7,12H2,1H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPTXUSQDRFHQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20979441 |
Source


|
| Record name | 4-Nitrophenyl hydrogen octylcarbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20979441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl N-octylcarbamate | |
CAS RN |
63321-54-0 |
Source


|
| Record name | 4-Nitrophenyl N-octylcarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063321540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenyl hydrogen octylcarbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20979441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

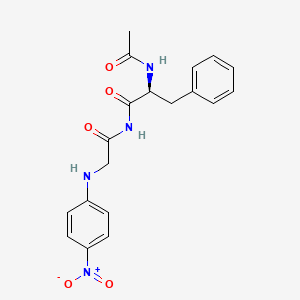
![2-[[2-[3-(1-azepanylsulfonyl)-4-methylanilino]-2-oxoethyl]-methylamino]-N-(3-fluorophenyl)acetamide](/img/structure/B1228175.png)
